molecular formula C18H22N2OS B2920636 2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 667435-68-9

2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2920636
CAS No.: 667435-68-9
M. Wt: 314.45
InChI Key: IMIROUDBLMXGHT-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 667435-68-9) is a high-purity chemical compound supplied for research applications. This molecule, with the molecular formula C18H22N2OS and a molecular weight of 314.45 g/mol, belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) class of heterocyclic compounds, which are extensively investigated in medicinal chemistry for their versatile biological properties . The scaffold is recognized as a promising core structure in drug discovery research and has shown potential in addressing various therapeutic areas, including serving as a potent modulator of the JNK signaling pathway . Researchers value this compound for its potential application in developing inhibitors for specific biological targets. The canonical SMILES representation for this compound is CCC1CCC2=C(C1)SC(N)=C2C(=O)NCC1=CC=CC=C1 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended.

Properties

IUPAC Name

2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-2-12-8-9-14-15(10-12)22-17(19)16(14)18(21)20-11-13-6-4-3-5-7-13/h3-7,12H,2,8-11,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIROUDBLMXGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a suitable precursor containing sulfur and carbon atoms. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the heterocyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The amino group can be reduced to form an amine.

  • Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like halides or electrophiles like acyl chlorides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Primary, secondary, or tertiary amines.

  • Substitution: : Various substituted benzothiophenes depending on the reagent used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might find use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

  • N-Benzyl vs. Aryl Substitutions : The benzyl group at the carboxamide nitrogen (as in the target compound) is associated with improved blood-brain barrier penetration compared to bulkier aryl groups (e.g., 4-bromophenyl) .
  • 6-Ethyl vs.
  • Azomethine Derivatives : Schiff base formation (e.g., compound I in ) introduces π-conjugated systems, which correlate with enhanced antimicrobial activity .

Antimicrobial Activity:

  • Compound I (azomethine derivative with 4-methoxyphenyl and 3-methylphenyl groups) exhibits broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC: 12.5–25 µg/mL) .
  • In contrast, non-azomethine analogs (e.g., the target compound) primarily serve as intermediates, with biological activity data pending further derivatization .

Anti-Tyrosinase Activity:

  • Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide show anti-tyrosinase activity (IC₅₀: 8–15 µM) in molecular docking studies, suggesting utility in treating hyperpigmentation disorders .

Biological Activity

2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including cytostatic, anti-inflammatory, and antitubercular activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2OSC_{18}H_{22}N_{2}OS with a molecular weight of 314.45 g/mol. The chemical structure is characterized by a benzothiophene core with an amino group and a benzyl substituent.

Cytostatic Activity

Research indicates that derivatives of this compound exhibit cytostatic properties . In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, azomethine derivatives derived from this compound demonstrated significant cytostatic effects against HepG2 liver carcinoma cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory activity . Preliminary studies suggest that it may reduce inflammation markers in cellular models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

Antitubercular Activity

Another notable biological activity is its antitubercular effect . The azomethine derivatives were found to exhibit activity against Mycobacterium tuberculosis in preliminary screenings . This suggests potential therapeutic applications in treating tuberculosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl and ethyl groups significantly influence the biological activity of the compound. For example:

SubstituentEffect on Activity
Benzyl groupEnhances cytostatic activity
Ethyl groupIncreases solubility and bioavailability
Amino substitutionCritical for anti-inflammatory properties

These findings highlight the importance of specific structural features in modulating the biological effects of the compound.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Reaction between 2-amino-4,5,6,7-tetrahydrobenzothiophene and appropriate benzaldehydes.
  • Purification : High-performance liquid chromatography (HPLC) is used to purify the final product .

Case Studies

Several studies have explored the biological activities of this compound:

  • Cytostatic Effects : A study published in Pharmaceutical Chemistry reported significant inhibition of cell growth in various cancer cell lines when treated with azomethine derivatives .
  • Anti-inflammatory Mechanisms : Research indicated that compounds derived from this structure could inhibit TNF-alpha production in macrophage models .
  • Antitubercular Screening : Another study demonstrated promising results against M. tuberculosis using modified derivatives of the original compound .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how do reaction conditions affect yields?

Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide precursors with benzyl and ethyl substituents. Key steps include:

  • Reagent Selection : Use of ethanol or dichloromethane as solvents with acid catalysts (e.g., acetic acid) for cyclization .
  • Yield Optimization : Reaction yields (60–63%) depend on stoichiometric ratios, temperature control (reflux conditions), and purification methods (e.g., recrystallization or HPLC) .
  • Characterization : Confirm structure via IR (C=O, NH stretches at 1630–1650 cm⁻¹ and 3300–3400 cm⁻¹) and NMR (δ 1.2–1.4 ppm for ethyl groups, δ 4.5–5.0 ppm for benzyl protons) .

Q. Q2: How are spectroscopic techniques employed to validate the structure and purity of this compound?

Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1640 cm⁻¹, NH₂ stretches at 3375–3402 cm⁻¹) .
  • NMR Analysis : ¹H NMR confirms substituent integration (e.g., ethyl group multiplicity at δ 1.2–1.4 ppm; benzyl aromatic protons at δ 7.2–7.4 ppm). ¹³C NMR resolves carbonyl carbons at ~165–170 ppm .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ = 357.15) and detects impurities (<5% via HPLC with acetonitrile/water mobile phases) .

Advanced Research Questions

Q. Q3: How can computational methods (e.g., PASS Online) predict the biological activity of derivatives, and what are the limitations?

Methodological Answer :

  • PASS Online : Predicts pharmacological profiles (e.g., cytostatic, anti-inflammatory activity) by analyzing structural motifs. For example, azomethine derivatives show predicted IC₅₀ values <10 µM for tyrosine kinase inhibition .
  • Limitations : Predictions rely on existing databases and may overlook stereochemical effects or metabolic stability. Experimental validation (e.g., enzyme assays) is critical .

Q. Q4: What crystallographic strategies (e.g., SHELX, ORTEP) resolve conformational ambiguities in the tetrahydrobenzothiophene core?

Methodological Answer :

  • SHELX Refinement : High-resolution X-ray data (>1.0 Å) and SHELXL refine puckering parameters (e.g., Cremer-Pople coordinates for six-membered rings). Hydrogen bonding networks (e.g., N–H···O=C interactions) stabilize crystal packing .
  • ORTEP Visualization : Graphical analysis of thermal ellipsoids and torsion angles confirms non-planar conformations (e.g., chair vs. boat configurations) .

Q. Q5: How do substituent modifications (e.g., benzyl vs. aryl groups) influence antibacterial efficacy and mechanism?

Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂) enhance membrane disruption via increased lipophilicity. Benzyl derivatives exhibit MIC values ~8 µg/mL against S. aureus .
  • Mechanistic Studies : Fluorescence assays reveal thiophene-carboxamide derivatives inhibit bacterial dihydrofolate reductase (DHFR) by mimicking p-aminobenzoic acid .

Q. Q6: What advanced analytical techniques resolve contradictions in hydrogen-bonding patterns across polymorphs?

Methodological Answer :

  • Graph Set Analysis : Classifies H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules. Conflicting patterns arise from solvent polarity (e.g., DMSO vs. ethanol) .
  • Dynamic NMR : Detects tautomerism in solution (e.g., enol-keto equilibria) that may not persist in crystalline states .

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